![molecular formula C16H16BrNO2 B12623299 1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one CAS No. 920804-12-2](/img/structure/B12623299.png)
1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one is an organic compound that features a bromophenyl group and a methoxyphenyl group connected through an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with 4-methoxybenzylamine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: The major products are ketones or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the bromine atom.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one involves its interaction with specific molecular targets. The bromophenyl and methoxyphenyl groups allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one: This compound is unique due to the presence of both bromophenyl and methoxyphenyl groups.
1-(4-Methoxyphenyl)-2-{[(4-bromophenyl)methyl]amino}ethan-1-one: Similar structure but with the positions of the bromine and methoxy groups swapped.
1-(4-Bromophenyl)-2-{[(4-hydroxyphenyl)methyl]amino}ethan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous.
Propriétés
Numéro CAS |
920804-12-2 |
|---|---|
Formule moléculaire |
C16H16BrNO2 |
Poids moléculaire |
334.21 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-[(4-methoxyphenyl)methylamino]ethanone |
InChI |
InChI=1S/C16H16BrNO2/c1-20-15-8-2-12(3-9-15)10-18-11-16(19)13-4-6-14(17)7-5-13/h2-9,18H,10-11H2,1H3 |
Clé InChI |
GUDUHBZXGOXIAB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNCC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B12623237.png)
![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)
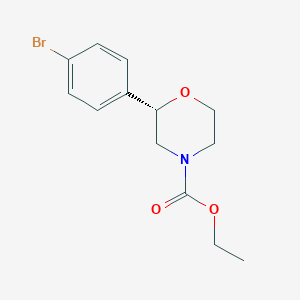
![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
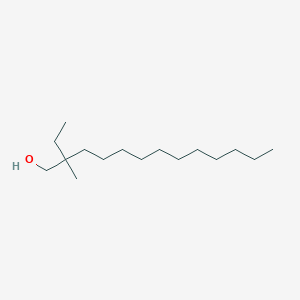
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)
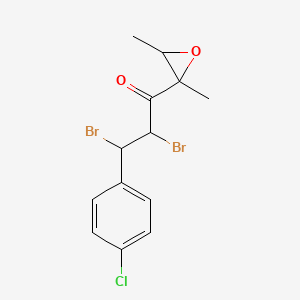

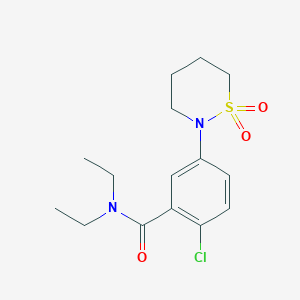
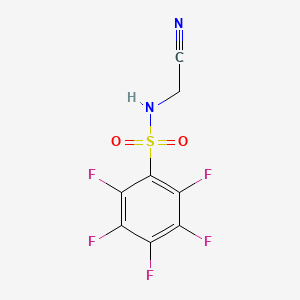
![3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12623294.png)
![4-[(But-2-en-1-yl)oxy]benzoic acid](/img/structure/B12623307.png)
